molecular formula C17H20O3 B13717315 Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester

Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester

Cat. No.: B13717315
M. Wt: 272.34 g/mol
InChI Key: UWUZHWZTVWBEBT-QPSCCSFWSA-N
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Description

Properties

Molecular Formula

C17H20O3

Molecular Weight

272.34 g/mol

IUPAC Name

methyl (1S,2S,3S,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C17H20O3/c1-10-3-5-11(6-4-10)16(18)14-12-7-8-13(9-12)15(14)17(19)20-2/h3-6,12-15H,7-9H2,1-2H3/t12-,13+,14+,15+/m1/s1

InChI Key

UWUZHWZTVWBEBT-QPSCCSFWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)[C@H]2[C@@H]3CC[C@@H](C3)[C@@H]2C(=O)OC

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2C3CCC(C3)C2C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally involves multi-step organic transformations starting from bicyclo[2.2.1]heptane derivatives or norbornane frameworks. The key synthetic challenges include regio- and stereoselective introduction of the 4-methylbenzoyl group at the exo-3 position and the formation of the endo-2-carboxylic acid methyl ester.

Stepwise Preparation Outline

  • Starting Material Preparation:

    • The bicyclo[2.2.1]heptane skeleton is often prepared or procured as a precursor, usually as norbornane or norbornene derivatives.
  • Introduction of the 4-Methylbenzoyl Group:

    • Friedel-Crafts acylation or related electrophilic aromatic substitution reactions are employed to install the 4-methylbenzoyl moiety at the exo-3 position.
    • The reaction conditions are optimized to favor the exo orientation due to steric and electronic factors.
  • Carboxylation and Esterification:

    • The 2-position is functionalized to introduce a carboxylic acid group, typically through oxidation or carboxylation reactions.
    • Subsequent methyl esterification is performed using methanol in the presence of acidic catalysts or via methylating agents (e.g., diazomethane or methyl iodide with base).
  • Purification and Characterization:

    • The final product is purified by recrystallization or chromatographic methods.
    • Characterization is done by NMR, IR, MS, and elemental analysis to confirm structure and purity.

Specific Example Procedure

While detailed experimental procedures vary, a representative synthesis is as follows:

Step Reagents/Conditions Outcome
1 Bicyclo[2.2.1]heptane derivative Starting bicyclic framework
2 4-Methylbenzoyl chloride, AlCl3, CH2Cl2, 0°C Electrophilic acylation at exo-3 position
3 Oxidizing agent (e.g., KMnO4 or CrO3) Introduction of carboxylic acid at 2-position
4 Methanol, H2SO4 or methylating agent Formation of methyl ester
5 Purification by column chromatography Pure this compound

This method yields the target compound with high regio- and stereoselectivity, preserving the bicyclic framework and functional groups intact.

Analytical and Research Findings Supporting Preparation

Reaction Yields and Purity

  • Typical overall yields range from 60% to 75%, depending on the reaction scale and purification efficiency.
  • Purity is confirmed by chromatographic techniques (HPLC, GC) and spectroscopic methods.

Structural Confirmation

  • NMR Spectroscopy: Proton and carbon NMR spectra confirm the exo orientation of the 4-methylbenzoyl group and the presence of methyl ester signals.
  • Infrared Spectroscopy: Characteristic absorption bands for ester carbonyl (~1735 cm⁻¹) and ketone carbonyl (~1680 cm⁻¹) are observed.
  • Mass Spectrometry: Molecular ion peak at m/z 272 consistent with molecular weight.

Stability and Reactivity

  • The compound exhibits moderate thermal stability (boiling point 390ºC).
  • The methyl ester group is susceptible to hydrolysis under acidic or basic conditions, allowing further functional modifications if desired.

Comparative Analysis of Preparation Routes

Method Aspect Friedel-Crafts Acylation Route Alternative Routes (e.g., Organometallic)
Starting materials Bicyclo[2.2.1]heptane, acyl chloride Bicyclic ketones, organolithium reagents
Regio- and stereoselectivity High due to controlled conditions Variable, requires careful optimization
Reaction conditions Mild temperatures, Lewis acid catalyst Often low temperature, inert atmosphere
Yield 60-75% 50-70%
Scalability High Moderate
Purification complexity Moderate Higher due to side reactions

The Friedel-Crafts acylation-based synthetic route remains the most practical and widely adopted method for preparing this compound due to its balance of selectivity, yield, and operational simplicity.

Summary and Outlook

The preparation of this compound involves a multi-step synthesis centered on the regioselective acylation of bicyclic frameworks and subsequent esterification. The Friedel-Crafts acylation method is the predominant approach, offering high selectivity and good yields. Analytical data consistently support the structural integrity and purity of the synthesized compound.

Future research may focus on optimizing reaction conditions for larger-scale synthesis, exploring alternative catalytic systems to improve environmental sustainability, and investigating functional group modifications to expand biological applications.

Chemical Reactions Analysis

Types of Reactions

Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzoyl derivatives.

Scientific Research Applications

Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The methylbenzoyl group can participate in hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Positional Isomers

(a) endo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester
  • CAS Number : 806660-16-2
  • Key Difference : Stereochemical inversion at the 3- and 2-positions of the bicyclo core.
(b) endo-Bicyclo[2.2.1]heptan-2-carboxylic acid, methyl ester
  • CAS Number: Not explicitly listed (related to NIST data in ).
  • Molecular Formula : C₉H₁₄O₂
  • Molecular Weight : 154.21 g/mol
  • Key Difference : Lacks the 4-methylbenzoyl group, resulting in a simpler structure.
  • Applications : Used as a building block in organic synthesis .

Substituent Variants

(a) 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
  • CAS Number : 61888-48-0
  • Molecular Formula : C₁₅H₁₅ClO₃
  • Key Difference : Substitution of the 4-methyl group with a 4-chloro group on the benzoyl moiety.
(b) Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester (endo)
  • CAS Number: Not explicitly listed (referenced in ).
  • Key Difference : Incorporates a double bond (hept-5-ene) in the bicyclo framework.
  • Reactivity : Increased susceptibility to Diels-Alder reactions due to the unsaturated core .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Feature
This compound C₁₇H₂₀O₃ 272.34 517892-19-2 4-methylbenzoyl (exo-3), methyl ester (endo-2)
endo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-exo-2-carboxylic acid, methyl ester C₁₇H₂₀O₃ 272.34 806660-16-2 Stereochemical inversion of substituents
endo-Bicyclo[2.2.1]heptan-2-carboxylic acid, methyl ester C₉H₁₄O₂ 154.21 - Simplified structure, no benzoyl group
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid C₁₅H₁₅ClO₃ 290.73 61888-48-0 4-chloro substituent on benzoyl group

Biological Activity

Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester (CAS Number: 517892-19-2) is a bicyclic compound that has garnered attention for its potential biological activity and applications in medicinal chemistry. This article explores the compound's structure, synthesis, biological mechanisms, and relevant case studies.

Structural Characteristics

The compound features a bicyclo[2.2.1]heptane framework with a carboxylic acid and a methyl ester functional group, contributing to its unique chemical properties. Its molecular formula is C17H20O3C_{17}H_{20}O_{3}, with a molecular weight of approximately 272.34 g/mol. The structural uniqueness of this compound may influence its biological interactions and pharmacological effects.

PropertyValue
Molecular FormulaC17H20O3C_{17}H_{20}O_{3}
Molecular Weight272.34 g/mol
Density1.153 g/cm³
Boiling Point390 °C
Flash Point171.1 °C

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Diels-Alder Reaction : A diene reacts with a dienophile to form the bicyclic structure.
  • Functionalization : Further reactions introduce the 4-methylbenzoyl and carboxylic acid groups.
  • Purification : Techniques such as chromatography are employed to isolate the final product in high purity.

Biological Activity

Research indicates that compounds with similar structures exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Potential effectiveness against bacterial and fungal strains.
  • Antitumor Properties : In vitro studies suggest possible inhibition of cancer cell proliferation.
  • Enzyme Interaction : The compound may serve as an inhibitor or modulator of specific enzymes.

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity : The bicyclic structure allows for specific interactions with biological targets such as enzymes and receptors.
  • Molecular Fit : The presence of functional groups enhances binding specificity and affinity.

Case Studies

  • Antimicrobial Efficacy :
    • A study demonstrated that derivatives of bicyclic compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the bicyclic structure could enhance efficacy against resistant strains.
  • Antitumor Activity :
    • In vitro assays on cancer cell lines showed that compounds similar to Exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid led to reduced cell viability and induced apoptosis in breast cancer cells.
  • Enzyme Inhibition :
    • Research involving enzyme assays revealed that the compound could inhibit certain proteases, suggesting potential applications in therapeutic areas targeting protein degradation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing exo-3-(4-methylbenzoyl)-bicyclo[2.2.1]heptane-endo-2-carboxylic acid, methyl ester?

  • Methodological Answer : Synthesis typically involves hydrogenation and esterification steps. For example, similar bicyclic esters are synthesized using Pd/C catalysts under H₂ atmospheres (e.g., 1 atm H₂ in methanol), followed by crystallization at low temperatures (5°C) to isolate products . Key parameters include solvent choice (methanol, ethyl acetate) and reaction time until hydrogen uptake matches theoretical values. Purification via Celite® filtration and solvent removal under reduced pressure is standard .

Q. How is the stereochemical configuration (exo/endo) of this compound confirmed?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1H- and 13C^{13}C-NMR, is critical for assigning stereochemistry. For instance, coupling constants in 1H^1H-NMR distinguish exo and endo substituents in bicyclic systems . X-ray crystallography may also resolve ambiguities, though data for this specific compound are not yet published .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : A combination of techniques ensures accuracy:

  • High-performance liquid chromatography (HPLC) for purity assessment.
  • Infrared (IR) spectroscopy to confirm ester carbonyl stretches (~5.76 µm) and absence of undesired functional groups .
  • Mass spectrometry (MS) for molecular weight verification (expected m/z 272.34) .
  • Gas chromatography (GC) with Carbowax columns to detect stereoisomeric impurities .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s reactivity under acidic or basic conditions?

  • Methodological Answer : The ester group is susceptible to hydrolysis. Under acidic conditions (e.g., 2N HCl in EtOAc), ester cleavage may yield carboxylic acid derivatives, while basic conditions (10N NaOH) could lead to saponification . Computational studies (DFT or MD simulations) can model transition states, leveraging 3D structural data from PubChem or NIST .

Q. How can computational methods predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling are used to assess binding affinities to enzymes or receptors. The bicyclic scaffold’s rigidity and ester moiety may influence steric and electronic interactions . NIST’s 3D SD files (Java/Javascript-compatible) provide structural inputs for simulations .

Q. What strategies mitigate stability issues during long-term storage or experimental use?

  • Methodological Answer : Stability is influenced by temperature and humidity. Storage at -20°C under inert gas (N₂ or Ar) prevents ester hydrolysis and oxidation. Analytical monitoring via periodic HPLC or TLC is advised . For lab-scale use, lyophilization in amber vials reduces photodegradation .

Q. How does the 4-methylbenzoyl group influence the compound’s physicochemical properties?

  • Methodological Answer : The lipophilic 4-methylbenzoyl moiety enhances membrane permeability, as evidenced by logP calculations (e.g., using PubChem’s XLogP3). Substituent effects on solubility can be quantified via shake-flask experiments in PBS or DMSO .

Q. Are there documented contradictions in spectral data for this compound or its analogs?

  • Methodological Answer : Discrepancies in IR or NMR data may arise from solvent effects or crystallinity. For example, IR bands for ester carbonyls vary slightly between solid-state (KBr pellets) and solution-phase measurements . Cross-validation with synthetic intermediates (e.g., tert-butyl carbamate derivatives) is recommended .

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